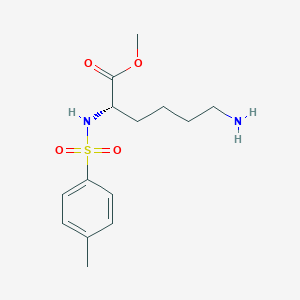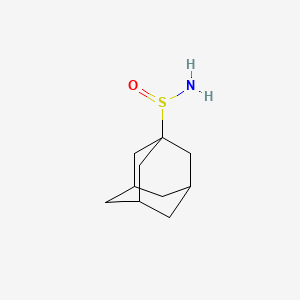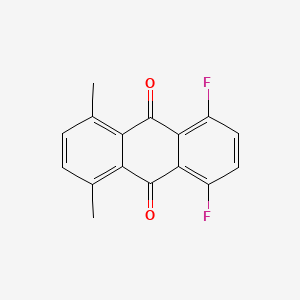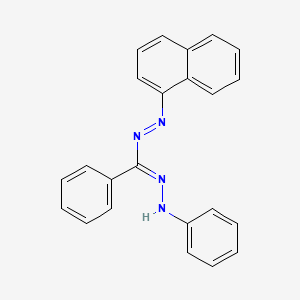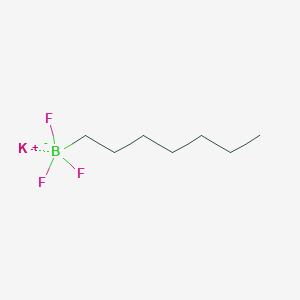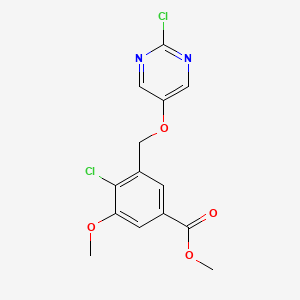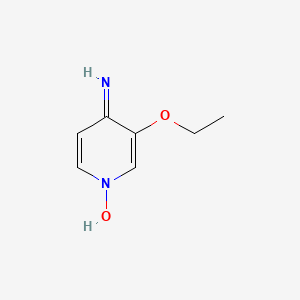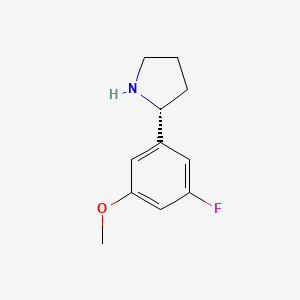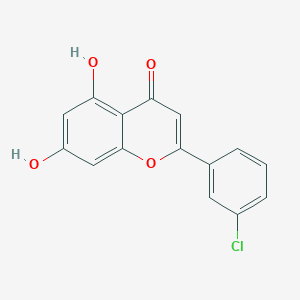
Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH): is a derivative of the amino acid tyrosine, where the hydrogen atom at the ortho position of the phenolic ring is replaced by an iodine atom. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Iodination of Tyrosine: The synthesis begins with the iodination of tyrosine. Tyrosine is treated with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the ortho position of the phenolic ring.
Protection of the Amino Group: The amino group of the iodinated tyrosine is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step results in the formation of Boc-L-2-Iodotyrosine.
Industrial Production Methods: Industrial production of Boc-L-2-Iodotyrosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-L-2-Iodotyrosine can undergo oxidation reactions, where the iodine atom can be further oxidized to form iodotyrosine derivatives.
Reduction: The compound can be reduced to remove the iodine atom, reverting it back to tyrosine or its derivatives.
Substitution: The iodine atom in Boc-L-2-Iodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Iodotyrosine derivatives.
Reduction: Tyrosine or its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Boc-L-2-Iodotyrosine is used as a building block in peptide synthesis. The Boc group protects the amino group during peptide bond formation, allowing for selective deprotection and further functionalization.
Biology:
- The compound is used in the study of protein tyrosine phosphorylation, a key post-translational modification involved in signal transduction pathways.
Medicine:
- Boc-L-2-Iodotyrosine is explored for its potential in developing radiolabeled compounds for diagnostic imaging and targeted radiotherapy.
Industry:
- The compound is used in the synthesis of complex organic molecules and pharmaceuticals, serving as an intermediate in various chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways:
- Boc-L-2-Iodotyrosine exerts its effects primarily through its role as a precursor in peptide synthesis. The Boc group protects the amino group, allowing for selective reactions at other functional sites. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Boc-L-Tyrosine: Similar to Boc-L-2-Iodotyrosine but without the iodine atom. It is used in peptide synthesis and serves as a precursor for various tyrosine derivatives.
Boc-L-3-Iodotyrosine: An isomer where the iodine atom is at the meta position of the phenolic ring. It has different reactivity and applications compared to Boc-L-2-Iodotyrosine.
Boc-L-Diiodotyrosine: Contains two iodine atoms on the phenolic ring. It is used in the synthesis of more complex iodinated compounds.
Uniqueness:
- Boc-L-2-Iodotyrosine is unique due to the specific positioning of the iodine atom, which influences its reactivity and interactions. The ortho position of the iodine atom allows for unique substitution reactions and potential applications in radiolabeling and diagnostic imaging.
Propiedades
Fórmula molecular |
C14H18INO5 |
|---|---|
Peso molecular |
407.20 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
GROOJSTWKMXNKN-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
